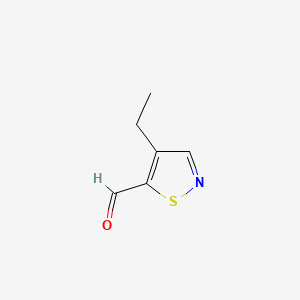

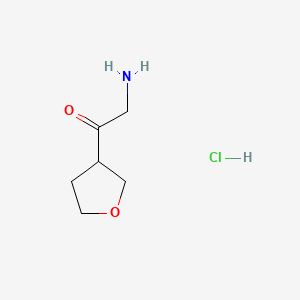

4-ethyl-1,2-thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethyl-1,2-thiazole-5-carbaldehyde is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some thiazole derivatives have been found to inhibit the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of 4-ethyl-1,2-thiazole-5-carbaldehyde is its low cost and availability. It is a commercially available compound and can be easily synthesized in the laboratory. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is a hazardous compound and should be handled with caution.

Zukünftige Richtungen

1. Further research into the mechanism of action of 4-ethyl-1,2-thiazole-5-carbaldehyde and its effects on various biochemical and physiological processes.

2. Investigation of the potential applications of this compound in the synthesis of various pharmaceuticals.

3. Development of new and improved methods for the synthesis of this compound.

4. Exploration of the use of this compound as a catalyst in the synthesis of various polymers.

5. Investigation of the potential use of this compound as an additive in food and beverages.

6. Development of new and improved methods for the detection and quantification of this compound in biological samples.

7. Investigation of the potential use of this compound as an insect repellent.

8. Exploration of the use of this compound as a precursor in the synthesis of various organometallic compounds.

9. Investigation of the potential use of this compound as a fluorescent probe for the detection of various analytes.

10. Development of new and improved analytical methods for the determination of this compound in complex matrices.

Synthesemethoden

4-ethyl-1,2-thiazole-5-carbaldehyde is synthesized by the reaction of ethyl bromoacetate and thiourea in the presence of a base such as sodium carbonate. The reaction proceeds via a nucleophilic substitution reaction of the ethyl bromoacetate with thiourea to form this compound as the major product.

Wissenschaftliche Forschungsanwendungen

4-ethyl-1,2-thiazole-5-carbaldehyde has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various organic compounds, such as 1,2,3-thiadiazole derivatives, thiazole-based heterocycles, and 2-thiazolyl-3,4-dihydro-2H-1,3-thiazin-4-one. It is also used as a precursor in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and antitumor agents. In addition, it is used as a reagent in the synthesis of various organometallic compounds and as a catalyst in the synthesis of various polymers.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-ethyl-1,2-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-5-3-7-9-6(5)4-8/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBJGFVQFKMOFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid](/img/structure/B6609958.png)

![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)

amine hydrochloride](/img/structure/B6610038.png)

![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)

![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)

![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)